
3-(Aminomethyl)-N-cyclopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-N-cyclopropylaniline is an organic compound that features a cyclopropyl group attached to an aniline ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-cyclopropylaniline typically involves the reaction of cyclopropylamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-N-cyclopropylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, acidic catalysts.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
3-(Aminomethyl)-N-cyclopropylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-cyclopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects .
Comparison with Similar Compounds
3-(Dimethylamino)phenol: Similar in structure but with a dimethylamino group instead of an aminomethyl group.
N-(Cyclopropylmethyl)aniline: Features a cyclopropylmethyl group attached to an aniline ring.
Uniqueness: 3-(Aminomethyl)-N-cyclopropylaniline is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(aminomethyl)-N-cyclopropylaniline |
InChI |
InChI=1S/C10H14N2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,12H,4-5,7,11H2 |
InChI Key |
FIXLOUMRLXETKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


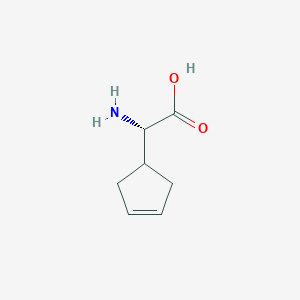
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
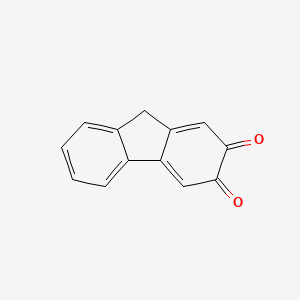
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
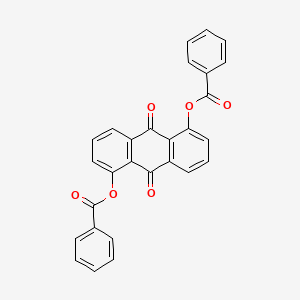
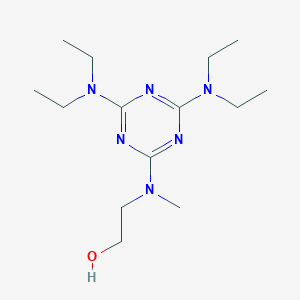
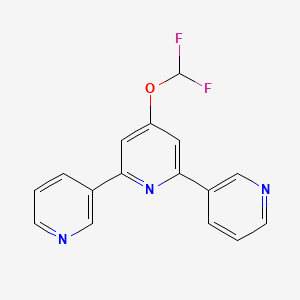

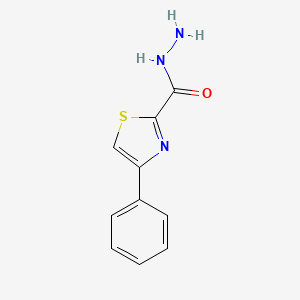
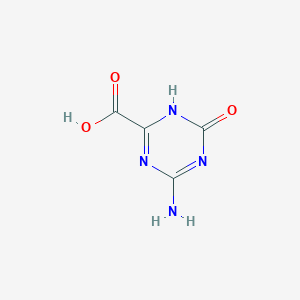

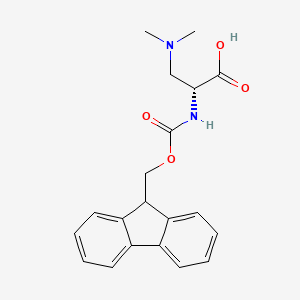
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
